molecular formula C20H13N3O3S B2678554 Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- CAS No. 325978-23-2

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-

Cat. No.: B2678554
CAS No.: 325978-23-2
M. Wt: 375.4
InChI Key: JVEFLJZIXZAEBT-UHFFFAOYSA-N
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Description

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- is a small-molecule organic compound featuring a naphthalene core linked via a carboxamide bridge to a thiazole ring substituted at the 4-position with a 4-nitrophenyl group. This structure combines aromatic, electron-withdrawing (nitro group), and heterocyclic (thiazole) moieties, which are common in bioactive molecules.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-18(12-27-20)14-8-10-15(11-9-14)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEFLJZIXZAEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Naphthalene-1-carboxamide Formation: The naphthalene ring is functionalized with a carboxamide group through the reaction of naphthalene-1-carboxylic acid with an amine.

    Coupling Reaction: The final step involves coupling the thiazole ring with the naphthalene-1-carboxamide. This can be achieved through a nucleophilic substitution reaction, where the thiazole ring is introduced to the naphthalene-1-carboxamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines from nitro groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H14N2OSC_{20}H_{14}N_2OS and a molecular weight of approximately 330.4 g/mol. Its structure features a naphthalene backbone substituted with a thiazole ring, which contributes to its biological activity. The presence of the nitrophenyl group enhances its lipophilicity and reactivity, making it suitable for various applications in drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthalene-1-carboxamide exhibit potent antimicrobial properties. For instance, studies have shown that certain naphthalene-1-carboxanilide derivatives possess significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like rifampicin and ciprofloxacin by two- to three-fold .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

Compound NameMIC (μmol/L)Comparison
N-(4-methylphenyl)naphthalene-1-carboxamide0.252x higher than rifampicin
N-(3-fluorophenyl)naphthalene-1-carboxamide0.153x higher than ciprofloxacin

This enhanced activity is attributed to the structural features that facilitate better interaction with bacterial targets.

Antitumor Activity

The compound has also been investigated for its antitumor potential. A study synthesized novel naphthalene-heterocycle hybrids that demonstrated significant antitumor activity against various cancer cell lines . The presence of the thiazole moiety is believed to contribute to the mechanism of action, potentially through the inhibition of specific cancer pathways.

Table 2: Antitumor Activity of Naphthalene-Heterocycle Hybrids

Hybrid CompoundIC50 (μM)Cancer Cell Line
Naphthalene-pyrazole hybrid5.0MCF-7 (breast cancer)
Naphthalene-pyran hybrid10.0HeLa (cervical cancer)

These findings highlight the versatility of naphthalene derivatives in targeting multiple cancer types.

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, naphthalene derivatives have shown promise as anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases .

Case Study 1: Antimycobacterial Screening

A series of ring-substituted naphthalene-1-carboxanilides were screened for antimycobacterial activity against Mycobacterium avium. The study found that specific substitutions on the naphthalene ring significantly influenced the compounds' efficacy, leading to the identification of candidates for further development .

Case Study 2: Synthesis and Evaluation of Antitumor Activity

A recent synthesis of naphthalene-heterocycle hybrids revealed that certain compounds exhibited enhanced cytotoxicity against cancer cell lines compared to their parent structures. This study emphasizes the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Structural Insights :

  • The 4-nitrophenyl group in the target compound distinguishes it from analogs with electron-donating substituents (e.g., methoxy in ), likely enhancing electrophilic interactions in biological targets.

Pharmacological and Functional Comparisons

  • Antimicrobial Activity : The 4-nitrophenyl-substituted Schiff base analog () exhibits broad-spectrum antimicrobial properties, attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration. The target compound’s nitro-thiazole-naphthalene architecture may share this mechanism.
  • Cardioprotective Effects: The 4-methoxyphenyl-thiazole derivative in reduces hypoxic contractile responses in smooth muscles, outperforming Levocarnitine.
  • Pharmacoperone Activity : Thiazolo-pyridine-naphthamide analogs () rescue misfolded V2 receptors via hydrophobic interactions. The nitro group in the target compound could enhance binding affinity to chaperone proteins.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences are drawn from analogs:

  • logP : The nitro group increases hydrophobicity compared to methoxy (logP ~3.2 for naphthalene-thiazole carboxamide in ; nitro substitution may raise logP to ~3.5–4.0).
  • Polar Surface Area (PSA) : The carboxamide and nitro groups contribute to a PSA of ~70–80 Ų, balancing solubility and membrane permeability.
  • Molecular Weight : ~350–370 g/mol (based on naphthalene-thiazole core + nitro-phenyl), within Lipinski’s rule-of-five limits.

Biological Activity

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC20H13N3O3S
Molecular Weight375.4 g/mol
InChIKeyJVEFLJZIXZAEBT-UHFFFAOYSA-N
Exact Mass375.067762 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of Naphthalene-1-carboxamide derivatives. For instance, a study conducted by the American Chemical Society evaluated various derivatives for their in vitro antimicrobial activities against common pathogens. The results indicated that compounds similar to Naphthalene-1-carboxamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Results

CompoundPathogenMIC (μg/mL)Zone of Inhibition (mm)
Naphthalene Derivative AStaphylococcus aureus0.2515
Naphthalene Derivative BE. coli0.512

These derivatives were noted for their ability to disrupt biofilm formation, which is crucial in treating chronic infections. The most active derivative displayed a minimum inhibitory concentration (MIC) of 0.22 μg/mL against Staphylococcus aureus, indicating potent antimicrobial properties .

Anti-inflammatory Properties

The anti-inflammatory potential of Naphthalene-1-carboxamide has also been investigated. A study demonstrated that certain derivatives could significantly reduce inflammation in animal models, comparable to standard anti-inflammatory drugs such as diclofenac.

Table 2: Anti-inflammatory Activity

CompoundModelInhibition (%)
Naphthalene Derivative CCarrageenan-induced edema93.53
DiclofenacCarrageenan-induced edema90.13

The mechanism of action appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway . The compounds showed selectivity towards COX-2, suggesting a favorable safety profile.

The biological activity of Naphthalene-1-carboxamide can be attributed to its structural features that facilitate interaction with biological targets:

  • DNA Gyrase Inhibition : Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
  • Biofilm Disruption : The compounds interfere with biofilm formation through multiple mechanisms, including disrupting cell signaling pathways.
  • Synergistic Effects : When combined with other antibiotics, such as ciprofloxacin, these compounds exhibited synergistic effects that reduced the effective dose required for antimicrobial activity .

Case Studies

Several case studies have documented the efficacy of Naphthalene-1-carboxamide derivatives:

  • Case Study 1 : A derivative was tested in a clinical setting for patients with chronic bacterial infections resistant to conventional treatments. Results indicated a significant reduction in infection markers and improved patient outcomes.
  • Case Study 2 : In an animal model of arthritis, treatment with a specific derivative resulted in reduced paw swelling and improved mobility compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(4-nitrophenyl)thiazol-2-yl]naphthalene-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via Hantzsch thiazole synthesis or cyclocondensation of thioureas with α-haloketones. Critical parameters include solvent choice (e.g., DMF or dichloromethane ), temperature control (60–100°C), and base selection (e.g., K₂CO₃ or NaH). Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., nitrophenyl vs. naphthalene groups) .
  • FT-IR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking between naphthalene and thiazole rings) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. How does the nitro group on the phenyl ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the thiazole’s C-2 position, facilitating nucleophilic substitutions. Computational methods (DFT) can map electron density distribution, while cyclic voltammetry reveals redox behavior. UV-Vis spectroscopy quantifies λₐₕₛ shifts caused by nitro group conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs of this compound?

  • Methodological Answer : Discrepancies often arise from substituent variations (e.g., methoxy vs. nitro groups) or assay conditions. Systematic SAR studies should:

  • Compare analogs using standardized assays (e.g., MIC for antimicrobial activity ).
  • Perform molecular docking to assess binding affinity differences (e.g., vs. kinase targets ).
  • Analyze logP and solubility to differentiate membrane permeability effects .

Q. What experimental and computational strategies validate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :

  • In vitro : Use MTT assays to measure IC₅₀ values and flow cytometry to assess apoptosis/necrosis .
  • Target identification : Combine pull-down assays with LC-MS/MS to isolate binding proteins .
  • Computational : Molecular dynamics simulations predict stability of ligand-target complexes (e.g., Bcl-2 inhibition ).

Q. How can solid-state forms (polymorphs, cocrystals) impact the compound’s physicochemical stability and bioavailability?

  • Methodological Answer :

  • Screening : Use solvent evaporation or slurry methods to isolate polymorphs .
  • Characterization : DSC and TGA quantify thermal stability; PXRD differentiates crystalline forms .
  • Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2–6.8) .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

  • Methodological Answer :

  • Process optimization : Use continuous flow reactors to control exothermic reactions .
  • Byproduct analysis : LC-MS monitors intermediates; design quenching steps to halt side reactions (e.g., premature oxidation) .
  • Catalyst screening : Heterogeneous catalysts (e.g., fly ash/PTS) improve regioselectivity .

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